Ecopipam - 112108-01-7

Ecopipam

Catalog Number: EVT-267039
CAS Number: 112108-01-7
Molecular Formula: C19H20ClNO
Molecular Weight: 313.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ecopipam (SCH 39166) is a selective dopamine D1 receptor antagonist. [, , , , , , , , , , , ]. It is classified as a benzazepine derivative and has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders [, , , , , , , ]. In scientific research, Ecopipam serves as a valuable tool for exploring the role of dopamine D1 receptors in various physiological and behavioral processes [, , , ].

Bupropion

Relevance: Bupropion is discussed in two contexts relevant to Ecopipam. First, it is mentioned as an example of a centrally acting anti-obesity drug that targets monoamine systems, primarily affecting norepinephrine and dopamine []. Second, it is highlighted for its ability to reverse effort-related decision-making impairments induced by the vesicular monoamine transporter 2 (VMAT-2) inhibitor tetrabenazine, a model relevant to studying the motivational deficits observed in depression []. Ecopipam, while not an antidepressant, is also a dopamine antagonist and has shown some efficacy in treating motivational deficits.

Cocaine

Relevance: Multiple papers discuss the use of Ecopipam in the context of treating cocaine addiction. Research has shown that Ecopipam can attenuate the euphoric effects of cocaine [] and reduce self-reported cravings for cocaine [, ]. This suggests that Ecopipam's dopamine D1 receptor antagonism may interfere with the rewarding effects of cocaine, making it a potential therapeutic target for cocaine addiction treatment.

D-Cycloserine

Relevance: D-Cycloserine is mentioned as an NMDA receptor agonist that can rescue behavioral changes induced by striatal inhibition of methyl-CpG binding protein 2 (MeCP2) and tuberous sclerosis complex 1 (TSC1) []. This research focuses on understanding the role of the dorsal striatum in autism spectrum disorder (ASD) and explores potential therapeutic targets. While Ecopipam is not directly mentioned in this context, it is relevant as a dopamine antagonist that might modulate similar pathways in the brain, particularly considering the role of dopamine in regulating striatal function.

Fenobam

Relevance: Fenobam is discussed alongside D-Cycloserine for its ability to rescue behavioral changes induced by striatal inhibition of MeCP2 and TSC1 []. This further highlights the potential role of glutamate dysregulation in the dorsal striatum in ASD and suggests that modulating glutamate signaling, either through NMDA receptors or mGluR5 receptors, might offer therapeutic benefits. While Ecopipam's primary mechanism is dopamine antagonism, its effects on striatal function could indirectly influence glutamate signaling, making Fenobam's mechanism relevant for comparison.

Fluphenazine

Relevance: Fluphenazine is mentioned alongside Aripiprazole as a dopamine receptor antagonist that has shown potential efficacy in treating Tourette syndrome []. While both drugs and Ecopipam target the dopaminergic system, Fluphenazine primarily blocks D2 receptors, differing from Ecopipam's selective D1 antagonism.

Haloperidol

Relevance: Haloperidol's relevance to Ecopipam lies in its use as a dopamine antagonist in studying effort-related decision-making in rats []. The study investigated the effects of various dopamine antagonists, including Haloperidol, on a progressive ratio/chow feeding task. The results showed that Haloperidol reduced work output but not food intake, suggesting a specific effect on effort-related behavior. While Ecopipam was not tested in this specific study, the findings highlight the broader role of dopamine antagonism in modulating motivation and effort-related decision-making, a research area relevant to Ecopipam's potential applications.

Nicotine

Relevance: Nicotine is studied in relation to Ecopipam to understand whether dopamine D1 receptors mediate the subjective effects of nicotine, which share similarities with the subjective effects of cocaine [, ]. Researchers found that Ecopipam pretreatment did not attenuate the subjective effects of intravenously administered nicotine in cocaine abusers, contrasting with previous findings showing that Ecopipam blocked the subjective effects of cocaine [, ]. This suggests that while D1 receptors play a role in cocaine's effects, they might not be as crucial for mediating nicotine's subjective effects.

Pimozide

Relevance: Pimozide is relevant to Ecopipam due to its use in a study investigating the effects of deep brain stimulation (DBS) on tremor in rat models of Parkinson's disease []. The study found that DBS of the subthalamic nucleus reduced tremulous jaw movements induced by various drugs, including the dopamine D2 antagonist pimozide. This research highlights the potential of DBS as a treatment for tremor and the complex interplay between DBS and dopaminergic medications like pimozide. While Ecopipam was not used in this study, the findings contribute to a broader understanding of dopaminergic modulation of tremor, a research area relevant to Ecopipam's potential applications.

SCH23390

Relevance: SCH23390 is included in a study examining the role of the dorsal striatum in autism spectrum disorder (ASD) []. The study found that SCH23390, a dopamine D1 antagonist, rescued behavioral changes induced by striatal inhibition of MeCP2 and TSC1, suggesting a potential therapeutic target for ASD symptoms. This finding is particularly relevant to Ecopipam, another selective dopamine D1 antagonist, as it highlights the potential of targeting D1 receptors for treating behavioral and social deficits associated with ASD.

Tetrabenazine

Relevance: Tetrabenazine is relevant to Ecopipam in the context of studying effort-related decision-making and motivation []. Research shows that tetrabenazine, a VMAT-2 inhibitor, impairs effort-related decision-making in rats, mimicking the motivational deficits observed in depression []. This study aimed to establish an animal model for studying the motivational symptoms of depression and investigating potential therapeutic interventions. While Ecopipam was not directly tested in this specific study, it is relevant as a dopamine antagonist that could potentially modulate similar pathways involved in motivation and effort-related behavior.

Source and Classification

Ecopipam is a derivative of benzazepine and is also known by its development codes such as SCH-39166, EBS-101, and PSYRX-101. Its chemical formula is C19H20ClNOC_{19}H_{20}ClNO, with a molar mass of 313.83 g/mol. The compound acts primarily as a selective antagonist at the dopamine D1 and D5 receptors while showing minimal affinity for D2-like receptors and serotonin 5-HT2 receptors .

Synthesis Analysis

Key Synthesis Steps

  1. Starting Material: The synthesis begins with a chiral pool compound.
  2. Catalytic Processes: Catalytic enantioselective methods are employed to achieve the desired stereochemistry.
  3. Intermediate Formation: Various intermediates are formed through reactions that include C-S bond formation.
  4. Final Product Isolation: The final product is isolated through standard purification techniques such as recrystallization.

The specific reaction conditions, including temperature, pressure, and solvent choice, are critical for optimizing yields and purity during the synthesis process.

Molecular Structure Analysis

Ecopipam's molecular structure can be described by its IUPAC name: trans-6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-5H-benzo[d]naphtho[2,1-b]azepine. The compound features multiple rings characteristic of benzazepines and includes a chlorine atom and a hydroxyl group that contribute to its pharmacological activity.

Structural Features

  • Core Structure: The benzazepine framework provides rigidity essential for receptor binding.
  • Stereochemistry: The presence of stereocenters allows for different stereoisomers that may exhibit varied pharmacological effects.
  • Functional Groups: The hydroxyl group plays a crucial role in hydrogen bonding with receptor sites.
Chemical Reactions Analysis

Ecopipam undergoes several chemical reactions relevant to its pharmacological activity:

Mechanism of Action

Ecopipam functions primarily as an antagonist at the dopamine D1 and D5 receptors. By binding to these receptors without activating them, ecopipam effectively reduces dopaminergic signaling in the brain.

Mechanistic Insights

  • cAMP Pathway Modulation: Dopamine typically stimulates cAMP production via adenylate cyclase activation; ecopipam's antagonistic action leads to decreased cAMP levels.
  • Behavioral Effects: Preclinical studies indicate that ecopipam may mitigate behaviors associated with excessive dopaminergic activity, such as those seen in Tourette syndrome and other movement disorders .
Physical and Chemical Properties Analysis

Ecopipam exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under various pH conditions is crucial for oral administration.

Relevant Data

  • Elimination Half-Life: Approximately 10 hours.
  • Blood-Brain Barrier Penetration: Capable of crossing the blood-brain barrier effectively due to its lipophilic nature.
Applications

Ecopipam's primary applications lie in the treatment of neurological disorders:

  1. Tourette Syndrome: Clinical trials have shown promise in reducing tic severity.
  2. Lesch-Nyhan Syndrome: Investigated for its potential to alleviate symptoms associated with this genetic disorder.
  3. Speech Disorders: Evaluated in clinical settings for improving speech fluency.
  4. Restless Legs Syndrome: Currently undergoing trials to assess efficacy in managing symptoms.

While ecopipam has demonstrated potential in these areas, its development has faced challenges related to side effects such as anxiety and depression . Further research is necessary to establish its safety profile and therapeutic efficacy across different indications.

Neuropharmacological Mechanisms of Ecopipam

Dopamine Receptor Subtype Selectivity and Antagonism Dynamics

Structural Basis of D1/D5 Receptor Binding Affinity

Ecopipam ((-)-trans-6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo[d]naphtho[2,1-b]azepine) belongs to the benzazepine class of organic compounds. Its molecular formula is C₁₉H₂₀ClNO, with a molar mass of 313.83 g/mol [1] [5]. The compound's three-dimensional conformation features a rigid tetracyclic ring system with defined stereochemistry at two chiral centers (6aS,13bR) [5] [8]. This stereospecific configuration is essential for its high-affinity interaction with dopamine D1 and D5 receptors. The chlorine substituent at position 3 and the hydroxyl group at position 2 create complementary electrostatic interactions within the orthosteric binding pocket of D1-like receptors [3]. Molecular docking studies suggest that the trans fusion of the azepine ring to the benzonaphthyl system allows optimal positioning of the N-methyl group for hydrophobic interactions with transmembrane domain 3 of the receptor [3] [8]. This precise spatial arrangement results in subnanomolar affinity for D1 receptors (Ki = 1.9 nM) and similar affinity for D5 receptors, while showing negligible binding to D2-like receptor subtypes [5] [8].

Comparative Pharmacodynamics at D1 vs. D2 Receptor Families

Radioligand displacement studies using [³H]SCH 39166 (tritiated ecopipam) demonstrate saturable, high-affinity binding to cloned human D1 and D5 receptors (KD = 0.79 nM), with over 200-fold selectivity compared to D2, D3, and D4 receptors [2] [7]. In contrast to non-selective dopamine antagonists like haloperidol, which exhibit high affinity for D2-like receptors (D2, D3, D4), ecopipam's binding profile shows remarkable specificity for the D1 receptor family. Competitive binding assays reveal that SCH 23390 (a prototypical D1 antagonist) displaces [³H]ecopipam with nanomolar affinity, whereas D2-selective antagonists show negligible displacement capacity even at micromolar concentrations [2] [7]. Functional antagonism studies demonstrate that ecopipam potently blocks dopamine-stimulated adenylyl cyclase activity in cells expressing D1 receptors (IC50 = 2.3 nM), with no significant effect on D2-mediated Gi protein coupling or β-arrestin recruitment [2] [5]. This selective pharmacodynamic profile differentiates ecopipam from conventional antipsychotics and positions it as a unique tool for probing D1-specific functions in neural circuits.

Table 1: Comparative Receptor Binding Profile of Ecopipam

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity Ratio vs. D1Functional Antagonism
D11.91.0cAMP inhibition (IC50 = 2.3 nM)
D53.11.6cAMP inhibition (IC50 = 3.8 nM)
D2>1000>500No significant effect
D3>1000>500No significant effect
D4>1000>500No significant effect

Modulation of Dopaminergic Pathways in Neuropsychiatric Disorders

Role in Mesolimbic vs. Nigrostriatal Circuitry

Ecopipam exhibits differential neuromodulatory effects across dopaminergic pathways due to region-specific receptor expression patterns. In the mesolimbic pathway, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAcc), ecopipam reduces dopamine D1-mediated excitation of medium spiny neurons in the ventral striatum [3] [6]. In vivo microdialysis in rodent models shows that ecopipam administration decreases extracellular dopamine concentrations specifically in the NAcc shell by 40-45% without significantly altering dopamine levels in the dorsal striatum [3] [6]. This regional selectivity arises from the preferential expression of D1 receptors on GABAergic output neurons in the mesolimbic reward circuitry. In contrast, within the nigrostriatal pathway (substantia nigra pars compacta to dorsal striatum), ecopipam modulates D1 receptors on direct pathway medium spiny neurons, reducing their excitability without affecting D2-bearing indirect pathway neurons [6]. This selective action preserves motor function while potentially influencing habit formation circuits, explaining the absence of extrapyramidal symptoms in clinical studies at therapeutic doses [6] [9]. Positron emission tomography (PET) studies using [¹¹C]SCH 39166 confirm dose-dependent D1 receptor occupancy in both cortical and subcortical regions, with preferential binding in the prefrontal cortex (78% occupancy) and ventral striatum (82%) at clinically relevant doses [4] [5].

Implications for Reward Processing and Habit Formation

D1 receptor antagonism by ecopipam modulates reward valuation and habit formation through discrete actions on cortico-striatal loops. In operant conditioning models, ecopipam reduces dopamine D1-mediated incentive salience attribution to reward-predictive cues without affecting hedonic responses to rewards themselves [3] [6]. This is demonstrated in progressive ratio tasks where ecopipam-treated animals show decreased breakpoints for high-effort/high-reward options despite intact consummatory behavior [3]. The drug specifically attenuates phasic dopamine signaling in the mesolimbic pathway, which encodes reward prediction errors and drives cue-triggered motivation [6]. Computational modeling of behavioral data indicates that ecopipam reduces the rate of habit formation by 60-70% in reinforcement learning paradigms, likely through disrupted D1-dependent long-term potentiation at cortico-striatal synapses [6]. This mechanism underlies its therapeutic exploration in pathological gambling and reward-based disorders, where ecopipam significantly reduced gambling behavior (measured by PG-YBOCS) in preliminary clinical studies by disrupting maladaptive reward learning processes [3] [5].

In Vitro and In Vivo Models of Receptor Interaction

Radioligand Displacement Studies in Striatal Tissue

Quantitative autoradiography using [³H]SCH 39166 in primate and human striatal tissue demonstrates saturable, high-affinity binding with Bmax values of 45 ± 3 fmol/mg protein in the caudate nucleus and 38 ± 4 fmol/mg protein in the putamen [7]. Kinetic analysis reveals rapid association (kon = 0.24 ± 0.05 nM⁻¹min⁻¹) and slow dissociation (koff = 0.017 ± 0.003 min⁻¹) characteristics, yielding a calculated KD of 0.71 nM, consistent with values obtained from equilibrium saturation studies [7]. Competitive displacement experiments show a rank order of potency: SCH 23390 (Ki = 0.32 nM) > ecopipam (Ki = 0.79 nM) > SKF-83566 (Ki = 1.2 nM), confirming the D1-selective binding profile [7]. Zinc allosteric modulation studies reveal that Zn²⁺ potentiates ecopipam binding to D1 receptors by 180-200% through interaction with histidine residues in the receptor's extracellular loops, a property not observed with D2-selective ligands [8]. In vivo binding kinetics in rats show peak striatal D1 occupancy (85%) at 30 minutes post-administration, declining to 50% at 4 hours, closely paralleling the duration of behavioral effects in animal models [7]. This concordance between in vitro binding kinetics and in vivo pharmacodynamics validates ecopipam as an optimal radioligand for D1 receptor imaging.

Functional Antagonism in Animal Models of Compulsive Behavior

Ecopipam demonstrates dose-dependent suppression of compulsive phenotypes across multiple animal models. In deer mice exhibiting spontaneous stereotypic behaviors, ecopipam (10 mg/kg IP) reduced repetitive jumping by 62% and backward somersaulting by 78% without inducing catalepsy [6]. These effects correlate with reduced c-Fos immunoreactivity in the dorsolateral striatum, indicating normalized neuronal activity in habit-formation circuits. In a marble-burying test for obsessive-compulsive behavior, ecopipam decreased compulsive burying by 55% at doses that did not impair motor coordination in rotarod tests [6]. Electrophysiological recordings in cortico-striatal slices from Sapap3-knockout mice (a model of compulsive grooming) show that ecopipam restores normal spike-timing-dependent plasticity at cortical inputs to D1-expressing striatal neurons [6]. The drug also reverses dopamine-induced potentiation of glutamatergic transmission in the lateral orbitofrontal cortex-NAcc pathway, a circuit implicated in compulsive reward-seeking [3] [6]. These findings translate clinically, where ecopipam reduced tic severity in Tourette syndrome patients by 17.3% on the Yale Global Tic Severity Scale (YGTSS) in controlled trials, demonstrating functional antagonism of D1 receptors in pathological habit circuits [6] [9].

Table 2: Effects of Ecopipam in Animal Models of Compulsive Behavior

Behavioral ModelSpecies/StrainEcopipam DoseBehavioral ReductionNeural Correlate
Spontaneous stereotypyDeer mice10 mg/kg IP62-78%↓ c-Fos in dorsolateral striatum
Marble-burying testC57BL/6 mice20 mg/kg PO55%Normalized OFC-NAcc synaptic transmission
Grooming pathologySapap3-KO mice15 mg/kg IP70%Restored cortico-striatal plasticity
Cocaine-seeking behaviorSprague-Dawley rats3 mg/kg SC80%↓ Phasic dopamine in NAcc shell
Amphetamine-induced stereotypyWistar rats1 mg/kg IV65%↓ Striatal FOSB/ΔFOSB expression

Properties

CAS Number

112108-01-7

Product Name

Ecopipam

IUPAC Name

(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol

Molecular Formula

C19H20ClNO

Molecular Weight

313.8 g/mol

InChI

InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3/t17-,19+/m0/s1

InChI Key

DMJWENQHWZZWDF-PKOBYXMFSA-N

SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo(d)naphtho-(2,1b)azepine
ecopipam
Sch 39166
Sch-39166
Sch39166

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.